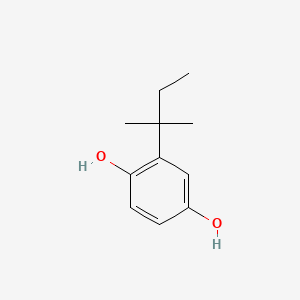![molecular formula C16H23N3O7 B14737459 N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide CAS No. 5487-95-6](/img/structure/B14737459.png)
N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and acetamido functionalities. It is often studied for its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, typically involving aromatic amines and protected sugars.
Protection and Deprotection: Protecting groups are used to shield reactive hydroxyl groups during intermediate steps. Common protecting groups include acetyl and benzyl groups.
Coupling Reactions: The key step involves coupling the aromatic amine with the protected sugar derivative under specific conditions, often using coupling agents like EDCI or DCC.
Deprotection: The final step involves removing the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like PCC or Jones reagent.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like amines, thiols, or alcohols
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and substituted acetamido compounds.
科学研究应用
N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The presence of multiple hydroxyl and acetamido groups allows for specific interactions with active sites, influencing biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
N-acetylglucosamine: A monosaccharide derivative with similar acetamido and hydroxyl functionalities.
N-acetylgalactosamine: Another monosaccharide derivative with structural similarities.
Chitin: A polymer composed of N-acetylglucosamine units, sharing similar chemical properties.
Uniqueness
N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide is unique due to its specific combination of aromatic and sugar-derived components. This structural complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler monosaccharide derivatives.
属性
CAS 编号 |
5487-95-6 |
|---|---|
分子式 |
C16H23N3O7 |
分子量 |
369.37 g/mol |
IUPAC 名称 |
N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C16H23N3O7/c1-7(21)17-9-3-4-10(18-8(2)22)11(5-9)19-16-14(25)13(24)15(26-16)12(23)6-20/h3-5,12-16,19-20,23-25H,6H2,1-2H3,(H,17,21)(H,18,22)/t12?,13-,14-,15-,16+/m1/s1 |
InChI 键 |
FSQKTXGKIAMOHZ-ZOSGLXAKSA-N |
手性 SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C)N[C@@H]2[C@@H]([C@H]([C@H](O2)C(CO)O)O)O |
规范 SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C)NC2C(C(C(O2)C(CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


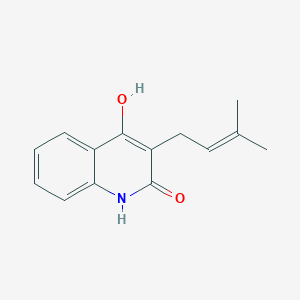
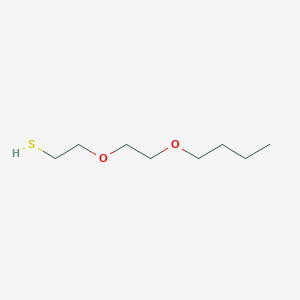
![5-[Hydroxy(4-hydroxy-3-methoxyphenyl)methyl]-5-(4-hydroxy-3-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B14737389.png)
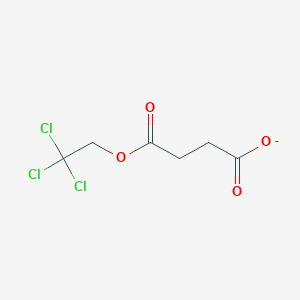
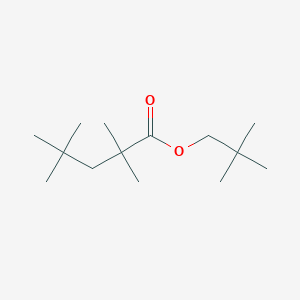



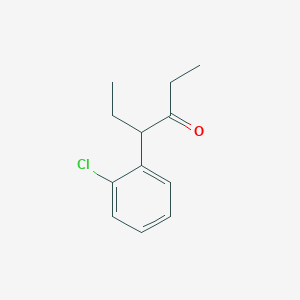
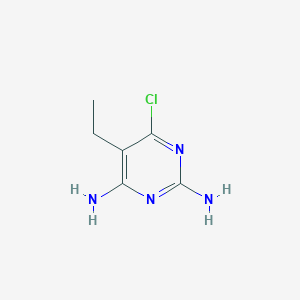
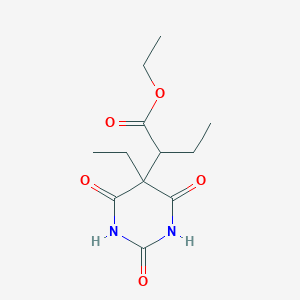
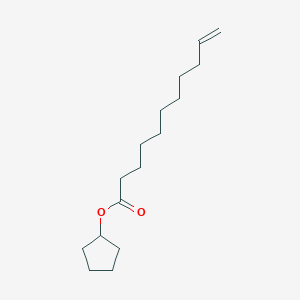
![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate](/img/structure/B14737465.png)
